S 3304

Description

MMP Inhibitor S-3304 is an orally-agent agent with potential antineoplastic activity. S-3304 inhibits matrix metalloproteinases (MMPs), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth and invasion, and metastasis. (NCI04)

S-3304 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

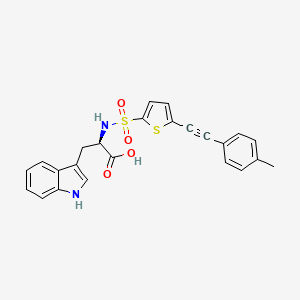

structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(1H-indol-3-yl)-2-[[5-[2-(4-methylphenyl)ethynyl]thiophen-2-yl]sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-16-6-8-17(9-7-16)10-11-19-12-13-23(31-19)32(29,30)26-22(24(27)28)14-18-15-25-21-5-3-2-4-20(18)21/h2-9,12-13,15,22,25-26H,14H2,1H3,(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWCLDDLVLSQGSZ-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C#CC2=CC=C(S2)S(=O)(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174292 | |

| Record name | S-3304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203640-27-1 | |

| Record name | S-3304 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203640271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-3304 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12149 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-3304 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-3304 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK459F050X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S 3304: A Technical Overview of a Selective MMP-2 and MMP-9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 3304 is a novel, orally active, non-cytotoxic D-tryptophan derivative that functions as a potent and selective inhibitor of matrix metalloproteinases (MMPs), specifically targeting MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B)[1][2]. By inhibiting these key enzymes, this compound disrupts the degradation of the extracellular matrix (ECM), a critical process in tumor growth, angiogenesis, and metastasis[3]. Preclinical studies have demonstrated its efficacy in inhibiting angiogenesis and metastatic progression in various cancer models[1][2]. Furthermore, a Phase I clinical trial in patients with advanced solid tumors has established its safety and tolerability, and has shown evidence of target engagement within the tumor microenvironment[1][4]. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental methodologies related to this compound.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects through the selective inhibition of MMP-2 and MMP-9. These gelatinases play a pivotal role in the breakdown of type IV collagen, a major component of the basement membrane that encases tissues and blood vessels[5]. The degradation of the basement membrane is a crucial step in several pathological processes in cancer:

-

Tumor Invasion: By breaking down the ECM, MMP-2 and MMP-9 allow cancer cells to invade surrounding tissues.

-

Metastasis: The degradation of the basement membrane of blood and lymphatic vessels facilitates the entry of cancer cells into the circulation, leading to distant metastases[5].

-

Angiogenesis: MMP-2 and MMP-9 promote the formation of new blood vessels, a process essential for tumor growth and survival, by releasing pro-angiogenic factors sequestered within the ECM[6][7].

By selectively inhibiting MMP-2 and MMP-9, this compound is designed to counteract these processes, thereby impeding tumor progression. A key characteristic of this compound is its high selectivity for MMP-2 and MMP-9 over other MMPs, such as MMP-1, MMP-3, and MMP-7. This specificity is thought to reduce the musculoskeletal side effects that have been observed with broader-spectrum MMP inhibitors[1][2].

Chemical Structure

This compound is chemically known as Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan[1]. Its chemical structure is depicted below:

Figure 1: Chemical Structure of this compound.

Quantitative Data

Preclinical In Vivo Studies: Experimental Protocols

This compound has demonstrated significant anti-angiogenic and anti-metastatic activity in a range of preclinical cancer models. The key experimental protocols are outlined below.

Dorsal Air-Sac Model for Angiogenesis Inhibition

This model is utilized to assess the effect of a compound on the formation of new blood vessels in vivo.

-

Objective: To evaluate the anti-angiogenic potential of this compound.

-

Methodology:

-

A dorsal air sac is created in mice by subcutaneous injection of air.

-

A chamber containing cancer cells that release angiogenic factors is implanted into the air sac.

-

The test compound, this compound, is administered to the animals (e.g., orally).

-

After a defined period, the newly formed blood vessels in the fascia of the air sac are quantified.

-

-

Results: Oral administration of this compound at doses ranging from 20 to 200 mg/kg has been shown to inhibit angiogenesis in this model[1][2].

Murine Models of Metastasis

This model is used to study the effect of a compound on the colonization of cancer cells in the lungs.

-

Objective: To assess the ability of this compound to inhibit lung metastasis.

-

Methodology:

-

Lewis murine lung carcinoma cells are injected into the tail vein of mice.

-

The test compound, this compound, is administered to the animals.

-

After a set period, the mice are euthanized, and the lungs are examined for metastatic nodules.

-

-

Results: Oral administration of this compound demonstrated potent inhibition of metastatic lung colonization in this model[2].

This model is employed to evaluate the effect of a therapeutic agent on the formation of liver metastases.

-

Objective: To determine the efficacy of this compound in preventing liver metastasis.

-

Methodology:

-

C-1H human colon cancer cells are implanted into the spleen of immunodeficient mice.

-

The cancer cells subsequently travel to the liver via the portal circulation and form metastases.

-

This compound is administered to the animals.

-

The extent of liver metastasis is evaluated at the end of the study.

-

-

Results: Similar to the lung metastasis model, oral doses of this compound resulted in potent inhibition of liver metastasis[2].

Pharmacodynamic Assessment: Film In Situ Zymography (FIZ)

The intratumoral inhibitory activity of this compound on MMPs was assessed in a Phase I clinical trial using film in situ zymography (FIZ).

-

Objective: To directly visualize and quantify the inhibition of gelatinolytic activity within tumor tissue following this compound administration.

-

Methodology:

-

Tumor biopsies are obtained from patients before and after treatment with this compound.

-

Fresh frozen tissue sections are overlaid onto a film containing a gelatin substrate.

-

Areas of MMP activity will digest the gelatin, leading to a visible change in the film.

-

The degree of gelatinolysis is quantified to determine the level of MMP inhibition.

-

-

Key Finding: FIZ is capable of detecting the net MMP activity in tissues, as it is sensitive to the presence of endogenous inhibitors, unlike conventional zymography. The Phase I study of this compound demonstrated that its oral administration led to a significant inhibition of MMP activity within the tumors of treated patients[4].

Signaling Pathways and Logical Relationships

The precise downstream signaling pathways modulated by this compound's inhibition of MMP-2 and MMP-9 are complex and context-dependent. However, a generalized overview of the role of these MMPs in cancer progression can be visualized.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The relationship between MMP-2 and MMP-9 expression levels with breast cancer incidence and prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 7. Frontiers | Role of Matrix Metalloproteinases in Angiogenesis and Cancer [frontiersin.org]

S 3304: A Potent Inhibitor of Matrix Metalloproteinases in Tumor Metastasis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for therapeutic agents that can effectively inhibit this complex process. S 3304, a novel, orally active D-tryptophan derivative, has emerged as a promising candidate in this arena. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical efficacy, and clinical pharmacology in the context of tumor metastasis. Through the targeted inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, this compound has demonstrated significant anti-angiogenic and anti-metastatic properties in preclinical models. A phase I clinical trial has further established its safety and tolerability in patients with advanced solid tumors, alongside demonstrating target engagement through the inhibition of intratumoral MMP activity. This document consolidates the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to serve as a critical resource for researchers, scientists, and drug development professionals.

Introduction

The metastatic cascade is a multi-step process involving local invasion, intravasation, survival in the circulation, extravasation, and colonization at a distant site. A crucial aspect of this process is the degradation of the extracellular matrix (ECM), a complex network of proteins and macromolecules that provides structural and biochemical support to surrounding cells. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in ECM remodeling.[1][2] Among the various MMPs, gelatinases A (MMP-2) and B (MMP-9) are of particular interest in oncology as they degrade type IV collagen, a major component of the basement membrane, thereby facilitating tumor cell invasion and angiogenesis.[2]

This compound is a potent and selective inhibitor of MMP-2 and MMP-9.[2][3] Its non-cytotoxic nature and oral bioavailability make it an attractive therapeutic candidate for the long-term management of metastatic disease.[1][2] This guide will delve into the technical details of this compound, providing a foundational understanding for its continued investigation and potential clinical development.

Mechanism of Action

This compound exerts its anti-metastatic effects primarily through the inhibition of MMP-2 and MMP-9.[2][3] By binding to the active site of these enzymes, this compound prevents the degradation of the ECM, thereby impeding the initial steps of cancer cell invasion and the formation of new blood vessels (angiogenesis) required for tumor growth and dissemination.[4]

Preclinical Studies

In vivo pharmacological studies have demonstrated the anti-angiogenic and anti-metastatic efficacy of this compound.

Inhibition of Angiogenesis

Oral administration of this compound at doses ranging from 20 to 200 mg/kg was shown to inhibit angiogenesis in a mouse dorsal air sac model.[2]

Inhibition of Metastasis

Preclinical studies in murine models have shown potent inhibition of metastasis with oral administration of this compound.[3]

-

Lewis Murine Lung Carcinoma Model: this compound demonstrated potent inhibition of metastatic lung colonization.

-

C-1H Human Colon Cancer Model: this compound resulted in potent inhibition of liver metastasis following implantation into the spleen.

Clinical Studies: Phase I Trial

A phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of this compound in patients with advanced and refractory solid tumors.[1]

Study Design

-

Population: Patients with histologically confirmed solid tumors for which standard therapy did not exist or was no longer effective.

-

Dose Escalation: Four dose levels were evaluated: 800 mg, 1600 mg, 2400 mg, and 3200 mg, administered orally twice daily (BID).[1]

-

Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the safety profile of this compound.

-

Secondary Objectives: To characterize the pharmacokinetic profile and to assess the intratumoral MMP inhibitory activity.

Quantitative Data

| Characteristic | Value |

| Number of Patients | 32 |

| Median Age (range) | 58 years (33-77) |

| Gender (Male/Female) | 19 / 13 |

| ECOG Performance Status | 0-1 |

| Prior Chemotherapy Regimens (median, range) | 3 (1-10) |

Data sourced from Chiappori et al., 2007.[1]

| Dose Level (mg BID) | Cmax (μg/mL) (mean ± SD) | AUC0-8h (μg·h/mL) (mean ± SD) | Tmax (h) (median) |

| 800 | 6.8 ± 3.5 | 26.5 ± 12.8 | 2.0 |

| 1600 | 8.9 ± 4.1 | 41.1 ± 19.9 | 2.0 |

| 2400 | 10.1 ± 4.9 | 50.2 ± 25.4 | 2.0 |

| 3200 | 12.5 ± 5.7 | 65.8 ± 30.1 | 2.5 |

Data sourced from Chiappori et al., 2007.[1]

| Dose Level (mg BID) | Number of Evaluable Patients | Mean % Inhibition of MMP Activity |

| 800 | 6 | 58.3 |

| 1600 | 5 | 62.4 |

| 2400 | 4 | 49.5 |

| 3200 | 3 | -79.3* |

*The negative mean inhibitory activity at the highest dose was due to one patient with a 397% increase in MMP activity.[1] Data sourced from Chiappori et al., 2007.[1]

Safety and Tolerability

This compound was generally well-tolerated. The most common drug-related adverse events were gastrointestinal in nature, including nausea, vomiting, and diarrhea, and were mostly grade 1 or 2 in severity. No dose-limiting toxicities were observed, and the maximum tolerated dose was not reached.[1]

Experimental Protocols

Preclinical Metastasis Models

-

Lewis Murine Lung Carcinoma Model:

-

Cell Culture: Lewis lung carcinoma cells are cultured in appropriate media.

-

Animal Model: C57BL/6 mice are typically used.

-

Tumor Cell Injection: A suspension of Lewis lung carcinoma cells is injected intravenously (e.g., via the tail vein) to induce pulmonary metastases.[5][6]

-

Treatment: this compound is administered orally at specified doses and schedules.

-

Assessment of Metastasis: At the end of the study period, mice are euthanized, and the lungs are harvested. The number and size of metastatic nodules on the lung surface are quantified.[5]

-

-

C-1H Human Colon Cancer Liver Metastasis Model:

-

Cell Culture: C-1H human colon cancer cells are maintained in culture.

-

Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of C-1H cells is injected into the spleen. The cells subsequently travel to the liver via the portal circulation and form metastases.

-

Treatment: this compound is administered orally.

-

Assessment of Metastasis: After a defined period, the mice are euthanized, and the livers are excised. The extent of liver metastasis is determined by counting the number of tumor nodules or by measuring the tumor burden.

-

Film In Situ Zymography (FIZ)

Film in situ zymography (FIZ) is a technique used to detect and localize gelatinolytic activity directly within tissue sections.[7]

-

Tissue Preparation: Fresh tumor biopsies are embedded in an optimal cutting temperature (OCT) compound and snap-frozen.

-

Cryosectioning: Frozen tissue sections (e.g., 10 µm thick) are prepared using a cryostat and mounted on glass slides.

-

Incubation: The tissue sections are overlaid with a gelatin-containing film. The slides are then incubated in a humidified chamber at 37°C to allow for enzymatic degradation of the gelatin by MMPs present in the tissue.

-

Staining: The gelatin film is stained with a solution such as Coomassie Brilliant Blue.

-

Analysis: Areas of gelatin degradation appear as clear zones against a blue background. The intensity of these clear zones, which corresponds to the level of MMP activity, is quantified using image analysis software.[7]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-metastatic and anti-angiogenic properties in preclinical models. The phase I clinical trial has established its safety and tolerability in patients with advanced solid tumors and has provided evidence of target engagement. The quantitative data and detailed protocols presented in this guide offer a valuable resource for the scientific community.

Future research should focus on several key areas:

-

Phase II Clinical Trials: Well-designed phase II studies are needed to evaluate the efficacy of this compound in specific cancer types with high metastatic potential and elevated MMP-2/9 expression.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or targeted therapies, could lead to more effective treatment regimens.

-

Biomarker Development: The identification of predictive biomarkers to select patients most likely to respond to this compound therapy is crucial for its successful clinical translation.

References

- 1. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Facebook [cancer.gov]

- 5. Inhibition of pulmonary metastasis of Lewis lung carcinoma by a glucan, Schizophyllan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of experimental pulmonary metastasis of Lewis lung carcinoma by orally administered beta-glucan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of gelatinolytic activity in tumor tissues by synthetic matrix metalloproteinase inhibitor: application of film in situ zymography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan

Disclaimer: The specific molecule Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan is not described in the currently available scientific literature. This guide has been constructed as a representative technical whitepaper for a hypothetical compound of this class, hereinafter referred to as "Compound X." The data and experimental protocols are based on published research on structurally similar molecules, including tryptophan sulfonamide derivatives and arylethynyl thiophene compounds.

Introduction

Compound X, Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan, is a novel small molecule with potential therapeutic applications as a modulator of cell signaling pathways. Its structure, featuring a d-tryptophan core, a sulfonamide linker, and a substituted ethynyl-thiophene moiety, suggests its potential as a highly specific pharmacological agent. Tryptophan derivatives have been explored for a variety of therapeutic areas, including as enzyme inhibitors and receptor modulators.[1][2][3][4] Structurally related arylethynyl thiophene compounds have been identified as positive allosteric modulators of G-protein coupled receptors, such as the A1 adenosine receptor.[5] This guide provides a comprehensive overview of the proposed discovery and characterization of Compound X.

Physicochemical Properties of Compound X

The following table summarizes the predicted physicochemical properties of Compound X, which are crucial for its evaluation as a potential drug candidate.

| Property | Value |

| Molecular Formula | C29H25N3O4S2 |

| Molecular Weight | 559.66 g/mol |

| Predicted LogP | 5.8 |

| Predicted pKa (strongest acidic) | 3.5 (Carboxylic Acid) |

| Predicted pKa (strongest basic) | 1.5 (Sulfonamide Nitrogen) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

Proposed Mechanism of Action and Signaling Pathway

Based on the structural similarity to known A1 adenosine receptor (A1AR) positive allosteric modulators (PAMs)[5], Compound X is hypothesized to act as a PAM of A1AR. PAMs bind to a site on the receptor distinct from the endogenous ligand binding site, leading to an enhancement of the receptor's response to the endogenous agonist (adenosine). The activation of A1AR, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

In Vitro Biological Activity

The biological activity of Compound X was evaluated in a series of in vitro assays to determine its potency, selectivity, and mechanism of action. The hypothetical data presented below is based on values reported for similar classes of compounds.[1][5]

Table 1: A1AR Radioligand Binding and Functional Assay Data

| Assay | Parameter | Value |

| Radioligand Binding Assay ([3H]DPCPX) | EC50 (Potentiation of agonist binding) | 150 nM |

| Fold Shift (of agonist affinity) | 3.5 | |

| cAMP Accumulation Assay (Functional) | EC50 (Inhibition of forskolin-stimulated cAMP) | 250 nM |

| Maximum Inhibition | 95% |

Table 2: Selectivity Profile against other Adenosine Receptor Subtypes

| Receptor Subtype | EC50 (nM) |

| A1 | 250 |

| A2A | > 10,000 |

| A2B | > 10,000 |

| A3 | > 10,000 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are adapted from standard procedures used in the characterization of GPCR modulators and enzyme inhibitors.[1][5]

Radioligand Binding Assay

This assay measures the ability of Compound X to potentiate the binding of a radiolabeled agonist to the A1AR.

-

Membrane Preparation: Membranes from CHO cells stably expressing human A1AR are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM MgCl2 and 0.1% BSA.

-

Incubation: Membranes are incubated with the A1AR antagonist radioligand [3H]DPCPX, varying concentrations of the agonist (adenosine), and either vehicle or Compound X.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: Radioactivity retained on the filters is quantified by liquid scintillation counting.

-

Data Analysis: Data are analyzed using non-linear regression to determine the EC50 of agonist binding in the presence and absence of Compound X.

cAMP Accumulation Assay

This functional assay measures the downstream effect of A1AR activation on adenylyl cyclase activity.

-

Cell Culture: HEK293 cells expressing human A1AR are cultured to 80-90% confluency.

-

Assay Medium: Hanks' Balanced Salt Solution (HBSS) containing 500 µM IBMX (a phosphodiesterase inhibitor).

-

Incubation: Cells are pre-incubated with varying concentrations of Compound X, followed by stimulation with the A1AR agonist (adenosine) and 10 µM forskolin (to stimulate adenylyl cyclase).

-

Lysis and Detection: Cells are lysed, and intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: cAMP levels are normalized to the forskolin-only control, and concentration-response curves are fitted to determine the EC50 of Compound X.

References

- 1. Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on peptides. CXXI. Nin-mesitylenesulfonyl-tryptophan, a new derivative for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)methanones as A1 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

S 3304: A Technical Guide to its Selectivity for Matrix Metalloproteinases MMP-2 and MMP-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 3304 is a novel, orally active sulfonamide derivative identified as a potent and specific inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B)[1][2]. These two enzymes are key players in the degradation of the extracellular matrix (ECM), a process integral to both normal physiological tissue remodeling and pathological conditions such as tumor invasion, metastasis, and angiogenesis[3]. The selective inhibition of MMP-2 and MMP-9 over other MMPs, such as MMP-1, MMP-3, and MMP-7, is a critical attribute of this compound, as this specificity may circumvent the musculoskeletal side effects associated with broader spectrum MMP inhibitors[2]. This technical guide provides an in-depth overview of the selectivity of this compound for MMP-2 and MMP-9, detailing available data, experimental methodologies for assessing its activity, and the signaling context of its targets.

Data Presentation: Inhibitory Profile of this compound

Table 1: Selectivity Profile of this compound and Other MMP Inhibitors

| Compound | Target MMPs | Other MMPs Inhibited | IC50/Ki Values | Reference |

| This compound | MMP-2, MMP-9 | Does not inhibit MMP-1, MMP-3, MMP-7 | Not available in reviewed literature | [2] |

| SB-3CT | MMP-2, MMP-9 | Ki: 13.9 nM (MMP-2), 600 nM (MMP-9) | [1] | |

| ARP 100 | MMP-2 | IC50: 12 nM | [1] | |

| Marimastat | Broad Spectrum | MMP-1, MMP-2, MMP-7, MMP-9, MMP-14 | IC50: 5 nM (MMP-1), 6 nM (MMP-2), 13 nM (MMP-7), 3 nM (MMP-9), 9 nM (MMP-14) | [6] |

| Prinomastat | Broad Spectrum | MMP-1, MMP-3, MMP-9 | IC50: 79 nM (MMP-1), 6.3 nM (MMP-3), 5.0 nM (MMP-9) | [1] |

Experimental Protocols

The determination of MMP inhibitory activity and selectivity relies on various biochemical and cell-based assays. Key methodologies relevant to the characterization of this compound are detailed below.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9 in biological samples.

Principle: This method involves the separation of proteins by SDS-PAGE on a polyacrylamide gel containing gelatin. After electrophoresis, the gel is washed to remove SDS and incubated in a buffer that allows the MMPs to renature and digest the gelatin. Staining the gel with Coomassie Brilliant Blue reveals areas of gelatin degradation as clear bands against a blue background.

Detailed Protocol:

-

Sample Preparation:

-

For cell culture supernatants, collect the conditioned media and centrifuge to remove cellular debris.

-

For tissue extracts, homogenize the tissue in a suitable lysis buffer and centrifuge to clarify the lysate.

-

Determine the protein concentration of the samples.

-

Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol). Do not heat the samples.

-

-

Electrophoresis:

-

Prepare a 10% polyacrylamide gel containing 1 mg/mL gelatin.

-

Load equal amounts of protein from each sample into the wells. Include a lane with a pre-stained molecular weight marker.

-

Run the gel at 120V for approximately 90 minutes, or until the dye front reaches the bottom of the gel.

-

-

Renaturation and Development:

-

Carefully remove the gel from the glass plates and wash it twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in distilled water) with gentle agitation to remove the SDS.

-

Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100) overnight at 37°C.

-

-

Staining and Destaining:

-

Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour with gentle agitation.

-

Destain the gel in a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatinolytic activity.

-

-

Analysis:

-

The molecular weights of the active MMPs can be estimated by comparing their migration to the molecular weight standards. Pro-MMP-9 typically appears at ~92 kDa and active MMP-9 at ~82 kDa. Pro-MMP-2 appears at ~72 kDa and active MMP-2 at ~62 kDa.

-

The intensity of the bands can be quantified using densitometry software.

-

Film In Situ Zymography (FIZ)

Film in situ zymography (FIZ) is a technique used to localize and quantify MMP activity within tissue sections. This method was employed in clinical trials to assess the intratumoral MMP inhibitory activity of this compound[7].

Principle: Frozen tissue sections are placed on a film coated with a substrate for the MMP of interest (e.g., gelatin). The sections are incubated in a humidified chamber, allowing the MMPs present in the tissue to digest the substrate on the film. The resulting areas of lysis on the film, which appear as clear zones, can be visualized and quantified.

General Procedure:

-

Slide Preparation: Prepare slides coated with a thin layer of gelatin.

-

Tissue Sectioning: Cut fresh frozen tissue samples into thin sections (e.g., 10 µm) using a cryostat.

-

Incubation: Place the tissue sections directly onto the gelatin-coated slides. Incubate the slides in a humidified chamber at 37°C for a period ranging from a few hours to overnight, depending on the enzyme activity.

-

Staining and Analysis: After incubation, the slides are stained with a dye that visualizes the remaining gelatin. Areas of enzymatic activity will appear as clear zones where the gelatin has been degraded. The size and intensity of these zones can be quantified using image analysis software.

Mandatory Visualizations

Experimental Workflow for MMP Inhibitor Evaluation

Caption: Workflow for the discovery and validation of a selective MMP-2/MMP-9 inhibitor.

MMP-2/MMP-9 Signaling in Cancer Progression

Caption: Role of MMP-2/MMP-9 in cancer and the inhibitory action of this compound.

Conclusion

This compound is a promising therapeutic agent due to its high selectivity for MMP-2 and MMP-9, enzymes that are intrinsically linked to the progression of various cancers. While quantitative inhibitory data is not widely published, the existing literature consistently supports its potent and specific activity against these two gelatinases, distinguishing it from less selective MMP inhibitors that have been associated with dose-limiting toxicities. The experimental protocols detailed in this guide, such as gelatin zymography and film in situ zymography, are fundamental to the characterization of this compound and other selective MMP inhibitors. The provided diagrams illustrate the logical workflow for the evaluation of such compounds and the critical role of MMP-2 and MMP-9 in cancer-related signaling pathways, highlighting the therapeutic rationale for the development of selective inhibitors like this compound. Further research and publication of detailed quantitative data will be invaluable to the scientific community for a more complete understanding of the pharmacological profile of this compound.

References

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of potential diagnostic biomarkers for tenosynovial giant cell tumour by integrating microarray and single-cell RNA sequencing data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of S 3304

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 3304 is a potent and selective inhibitor of matrix metalloproteinases (MMPs) 2 and 9, enzymes implicated in tumor invasion, metastasis, and angiogenesis. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, based on data from clinical trials in healthy volunteers and patients with advanced solid tumors. The document summarizes key pharmacokinetic parameters, details the methodologies of the clinical studies, and presents visualizations of the compound's mechanism of action and the experimental workflow. While this compound demonstrates good systemic exposure following oral administration, a definitive value for its absolute oral bioavailability cannot be determined due to the absence of intravenous administration data in the available literature.

Introduction

This compound, chemically known as Nα-[2-[5-[4-methylphenyl]ethynyl]thienyl]sulfonyl]-d-tryptophan, is a novel, orally active, non-cytotoxic agent that selectively inhibits MMP-2 and MMP-9.[1][2] These gelatinases play a crucial role in the degradation of the extracellular matrix, a key process in cancer progression.[1] By inhibiting these enzymes, this compound aims to impede tumor growth, invasion, and the formation of new blood vessels (angiogenesis).[2] This guide synthesizes the available pharmacokinetic data to provide a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

Pharmacokinetic Profile

The pharmacokinetics of this compound have been evaluated in healthy volunteers and patients with advanced solid tumors through single and multiple-dose escalation studies.

Absorption and Bioavailability

Following oral administration, this compound is well absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 2 to 3 hours in healthy volunteers receiving single doses.[3] Studies in cancer patients also show that steady-state concentrations are achieved by day 8 of twice-daily dosing.[1]

The impact of food on the absorption of this compound has been investigated. A high-fat meal was found to reduce the peak plasma concentration (Cmax) but did not significantly alter the total systemic exposure (AUC).[3]

A precise value for the absolute oral bioavailability of this compound is not available in the reviewed literature, as no studies involving intravenous administration have been published. However, the consistent and dose-related systemic exposure observed after oral dosing suggests good absorption.[3]

Distribution

Information regarding the tissue distribution and protein binding of this compound is limited in the available resources.

Metabolism and Excretion

This compound is metabolized to a limited extent, with hydroxylated metabolites being detected in plasma at concentrations less than 1% of the parent compound.[3] The primary route of elimination is not fully elucidated, but renal excretion appears to be a minor pathway, with less than 1% of the administered dose of this compound being excreted unchanged in the urine.[3]

Dose Proportionality and Accumulation

In single-dose studies in healthy volunteers, the Cmax and AUC of this compound increased in a dose-proportional manner.[3] However, in a multiple-dose study in cancer patients, the increases in Cmax and AUC were found to be less than dose-proportional.[1]

Upon multiple dosing, the half-life of this compound was observed to increase from a range of 9.5-10.0 hours to 12.5-13.5 hours, suggesting some accumulation with repeated administration.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound from clinical studies in healthy volunteers and cancer patients.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Volunteers [3]

| Dose (mg) | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) | Tmax (h) | t1/2 (h) |

| 10 - 800 | Up to 63,167 (at 800 mg) | Up to 311,960 (at 800 mg) | 2 - 3 | 9.5 - 15.5 |

Table 2: Effect of High-Fat Meal on Single 200 mg Dose of this compound in Healthy Volunteers [3]

| Condition | Cmax (ng/mL) | AUC0-∞ (ng·h/mL) |

| Fasting | 21,565 | Not significantly altered |

| Fed | 14,095 | Not significantly altered |

Table 3: Multiple-Dose Pharmacokinetics of this compound in Healthy Volunteers (b.i.d. dosing) [3]

| Dose (mg) | Cmax | AUC (dosing interval) | t1/2 (h) |

| 200, 400, 800 | No change after multiple doses | No change after multiple doses | 12.5 - 13.5 |

Table 4: Single-Dose (Day 1) Pharmacokinetics of this compound in Cancer Patients (b.i.d. dosing) [1][4]

| Dose Level (mg b.i.d.) | Mean Cmax (ng/mL) | Mean AUC0-8h (ng·h/mL) |

| 800 (DL1) | Data not explicitly provided | Data not explicitly provided |

| 1600 (DL2) | Data not explicitly provided | Data not explicitly provided |

| 2400 (DL3) | Data not explicitly provided | Data not explicitly provided |

| 3200 (DL4) | Data not explicitly provided | Data not explicitly provided |

| Note: The study states that Cmax and AUC increases were less than dose-proportional. |

Experimental Protocols

Clinical Study Design

The pharmacokinetic evaluation of this compound was conducted through Phase I clinical trials.

-

Healthy Volunteer Studies: These were randomized, double-blind, placebo-controlled, single and multiple-dose escalation studies. In the single-dose phase, cohorts of volunteers received escalating oral doses of this compound. In the multiple-dose phase, volunteers received twice-daily doses for 10-17 days. A crossover study was also conducted to assess the effect of a high-fat meal.[3]

-

Cancer Patient Study: This was a Phase I dose-escalation study in patients with advanced and refractory solid tumors. Patients received twice-daily oral doses of this compound at four different dose levels.[1]

Sample Collection and Analysis

Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound and its metabolites. Urine samples were also collected.[1][3]

The concentration of this compound in plasma and urine was determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.[5] While the specific parameters of the HPLC-MS/MS method (e.g., column type, mobile phase, mass transitions) are not detailed in the available literature, this technique is a standard for the sensitive and specific quantification of drugs in biological matrices.

Pharmacokinetic parameters were calculated using non-compartmental analysis with software such as WinNonlin.[4]

Mandatory Visualizations

Signaling Pathway of MMP-2 and MMP-9 Inhibition by this compound

Caption: Inhibition of MMP-2 and MMP-9 by this compound blocks ECM degradation.

Experimental Workflow for Clinical Pharmacokinetic Studies of this compound

Caption: Workflow of the clinical pharmacokinetic studies of this compound.

Conclusion

This compound, an oral inhibitor of MMP-2 and MMP-9, demonstrates favorable pharmacokinetic properties, including good systemic exposure after oral administration. The compound is metabolized to a minor extent and is minimally excreted in the urine. While single-dose pharmacokinetics appear to be dose-proportional, this relationship is less clear with multiple dosing in cancer patients. The absence of intravenous pharmacokinetic data precludes the determination of the absolute oral bioavailability of this compound. Further studies would be beneficial to fully characterize its distribution, establish a definitive absolute bioavailability, and provide detailed validation of the bioanalytical methodology. This guide provides a solid foundation for researchers and drug development professionals working with this compound and other MMP inhibitors.

References

- 1. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and safety assessments of high-dose and 4-week treatment with S-3304, a novel matrix metalloproteinase inhibitor, in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Preclinical Safety Profile of S-3304: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available preclinical and early clinical safety information for the matrix metalloproteinase (MMP) inhibitor S-3304. Detailed preclinical toxicology reports containing quantitative data such as LD50 and NOAEL values are not publicly available and are likely proprietary. The information herein is intended for research and informational purposes only.

Introduction

S-3304 is a novel, orally active d-tryptophan derivative identified as a potent and specific inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9.[1] These enzymes play a crucial role in the degradation of the extracellular matrix, a process integral to cancer progression, including angiogenesis, tumor growth, invasion, and metastasis.[2] By selectively targeting MMP-2 and MMP-9 over other MMPs like MMP-1, MMP-3, and MMP-7, S-3304 was designed to minimize the musculoskeletal side effects observed with broader-spectrum MMP inhibitors.[1][3] This guide provides a comprehensive overview of the known preclinical safety and tolerability data for S-3304.

Mechanism of Action and Signaling Pathway

S-3304 exerts its therapeutic effect by inhibiting the enzymatic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key mediators in the breakdown of the extracellular matrix (ECM). In cancer, elevated MMP activity facilitates tumor invasion and the formation of new blood vessels (angiogenesis) that supply the tumor. By blocking these MMPs, S-3304 is intended to impede these processes.

Preclinical Efficacy and Pharmacology

In vivo pharmacology studies in mice have demonstrated the anti-angiogenic and anti-metastatic properties of S-3304. Oral administration of S-3304 at doses ranging from 20 to 200 mg/kg was shown to inhibit artificially induced angiogenesis.[1] Furthermore, similar oral doses effectively inhibited metastatic lung colonization by Lewis murine lung carcinoma and liver metastasis of C-1H human colon cancer.[1] These findings suggest that the inhibition of MMP-2 and MMP-9 by S-3304 translates to significant anti-tumor activity in preclinical models.

Preclinical Safety and Toxicology

Detailed quantitative preclinical safety data for S-3304 is not extensively available in the public domain. The primary focus of published studies has been on the compound's efficacy in cancer models and its safety in early-phase human trials.

Acute and Repeat-Dose Toxicity

Specific LD50 values and NOAELs from acute and repeat-dose toxicity studies in animals have not been publicly disclosed. Standard preclinical toxicology programs would typically involve such studies in at least one rodent and one non-rodent species to establish a safe starting dose for human trials.

Safety Pharmacology

Information regarding dedicated safety pharmacology studies to assess the effects of S-3304 on the cardiovascular, respiratory, and central nervous systems in preclinical models is not available. However, data from a Phase I clinical trial in healthy volunteers did include monitoring of electrocardiograms and physical examinations, which did not reveal any clinically significant changes.[3]

Genotoxicity and Carcinogenicity

There is no publicly available information on the genotoxic or carcinogenic potential of S-3304 from preclinical studies.

Early Clinical Safety in Healthy Volunteers

A Phase I single and multiple-dose escalation study of orally administered S-3304 was conducted in healthy male volunteers.[3] This study provides the most detailed public information on the safety and tolerability of S-3304.

Study Design

The study consisted of a single-dose phase and a multiple-dose phase. In the multiple-dose part, 24 male subjects received 200 mg, 400 mg, or 800 mg of S-3304 or a placebo twice daily for 10 to 17 days.[3] Safety was assessed through monitoring of adverse events, blood chemistry, hematology, urinalysis, electrocardiograms, and physical examinations.[3]

Safety and Tolerability Findings

The following table summarizes the key safety findings from the multiple-dose phase of the study in healthy volunteers.

| Dose Level (b.i.d.) | Most Common Adverse Events | Clinically Significant Laboratory Changes |

| 200 mg | Headache, Somnolence[3] | None reported[3] |

| 400 mg | Headache, Somnolence[3] | None reported[3] |

| 800 mg | Headache, Somnolence[3] | Reversible elevation of alanine aminotransferase in one subject[3] |

Adverse events reported during the multiple-dose treatment were mostly of mild severity.[3] Two episodes of moderate headache and two of moderate myalgia were also reported.[3] Importantly, at the highest dose of 800 mg twice daily, S-3304 was free of the rheumatoid arthritis-like symptoms that have been associated with non-specific MMP inhibitors.[3]

Experimental Protocols

While specific preclinical toxicology protocols for S-3304 are not available, the following represents a standard approach for such studies based on regulatory guidelines.

Hypothetical Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Test System: Wistar rats, nulliparous and non-pregnant females.

-

Number of Animals: 3 animals per step.

-

Administration: Single oral gavage.

-

Dose Levels: Stepwise procedure with doses of 5, 50, 300, and 2000 mg/kg.

-

Observations: Clinical signs are observed for at least 14 days. Body weight is recorded weekly.

-

Endpoint: Mortality and clinical signs of toxicity.

Hypothetical 28-Day Repeat-Dose Oral Toxicity Study (Based on OECD Guideline 407)

-

Test System: Sprague-Dawley rats, 5 males and 5 females per group.

-

Administration: Daily oral gavage for 28 days.

-

Dose Levels: At least three dose levels and a control group. Doses would be based on findings from acute toxicity studies.

-

Observations: Daily clinical observations, weekly body weight and food consumption.

-

Terminal Procedures: Hematology, clinical biochemistry, and gross necropsy. Histopathological examination of selected organs.

-

Endpoint: Identification of target organs of toxicity and determination of a No-Observed-Adverse-Effect Level (NOAEL).

Summary and Conclusion

S-3304 is a selective inhibitor of MMP-2 and MMP-9 with demonstrated anti-angiogenic and anti-metastatic activity in preclinical cancer models. While detailed quantitative preclinical safety data are not publicly available, a Phase I clinical trial in healthy volunteers indicated that S-3304 has a good safety profile and is well-tolerated at oral doses up to 800 mg twice daily for 10 to 17 days.[3] The most common adverse events were mild headache and somnolence.[3] The absence of musculoskeletal side effects at high doses in humans supports the preclinical hypothesis that the selectivity of S-3304 for MMP-2 and MMP-9 over other MMPs leads to an improved safety profile.[1][3] Further investigation into the comprehensive preclinical toxicology of S-3304 would require access to proprietary regulatory submission documents.

References

- 1. altasciences.com [altasciences.com]

- 2. Integration of in vivo genotoxicity and short-term carcinogenicity assays using F344 gpt delta transgenic rats: in vivo mutagenicity of 2,4-diaminotoluene and 2,6-diaminotoluene structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability and pharmacokinetics of oral S-3304, a novel matrix metalloproteinase inhibitor, in single and multiple dose escalation studies in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Assessing S 3304 Activity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 3304 is a potent and specific inhibitor of Matrix Metalloproteinase-2 (MMP-2) and Matrix Metalloproteinase-9 (MMP-9), also known as gelatinases.[1][2][3] These enzymes are key players in the degradation of the extracellular matrix (ECM), a critical process in cancer cell invasion, migration, and angiogenesis.[4][5] Upregulation of MMP-2 and MMP-9 is frequently associated with tumor progression and metastasis.[4][6] this compound's targeted inhibition of these gelatinases makes it a valuable tool for cancer research and a potential therapeutic agent.[2][3]

These application notes provide a comprehensive guide for assessing the in vitro activity of this compound in cell culture, including detailed experimental protocols and data presentation guidelines.

Mechanism of Action & Signaling Pathway

This compound exerts its inhibitory effects by specifically targeting the catalytic activity of MMP-2 and MMP-9.[1] These enzymes are zinc-dependent endopeptidases that degrade components of the basement membrane, primarily type IV collagen, which is a major barrier to cancer cell invasion.[4][5] By inhibiting MMP-2 and MMP-9, this compound effectively blocks the breakdown of the ECM, thereby impeding cancer cell invasion, migration, and the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.[2][3]

The signaling pathways leading to the expression and activation of MMP-2 and MMP-9 are complex and can be initiated by various growth factors and cytokines. Inhibition of MMP-2 and MMP-9 by this compound interferes with these downstream effects.

Data Presentation

Quantitative data for the in vitro inhibitory activity of this compound against MMP-2 and MMP-9 are summarized below.

| Target | IC50 Value | Reference |

| MMP-2 | 2 nM | [1] |

| MMP-9 | 10 nM | [1] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.

Experimental Protocols

To assess the activity of this compound in cell culture, a series of established in vitro assays can be employed. The following protocols are provided as a guide for researchers.

Gelatin Zymography for MMP-2 and MMP-9 Activity

This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) in conditioned media from cell cultures.

Protocol:

-

Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Wash cells with serum-free medium and then incubate with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) for 24-48 hours.

-

Sample Preparation: Collect the conditioned media and centrifuge to remove cells and debris. Determine the protein concentration of each sample.

-

Electrophoresis: Mix equal amounts of protein from each sample with non-reducing sample buffer. Load the samples onto a 10% polyacrylamide gel containing 1 mg/mL gelatin. Run the gel at 4°C.

-

Renaturation and Incubation: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100 in water) to remove SDS and allow the enzymes to renature. Incubate the gel overnight at 37°C in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35).

-

Staining and Visualization: Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 30-60 minutes. Destain the gel until clear bands appear against a dark blue background. These clear bands indicate areas of gelatin degradation by MMPs.

-

Data Analysis: Scan the gel and quantify the intensity of the bands using densitometry software.

Matrigel Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, a process inhibited by MMP inhibitors.

Protocol:

-

Chamber Preparation: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of transwell inserts (8 µm pore size) with the diluted Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Harvest cells and resuspend them in serum-free medium containing different concentrations of this compound. Seed the cells into the upper chamber of the coated transwell inserts.

-

Incubation: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. Incubate the plate at 37°C for 24-48 hours.

-

Staining and Visualization: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface with methanol and stain with 0.5% crystal violet.

-

Quantification: Elute the crystal violet with a solubilization buffer and measure the absorbance at 570 nm. Alternatively, count the number of stained cells in several random fields under a microscope.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the collective migration of a sheet of cells, which is a hallmark of cancer cell motility.

Protocol:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Use a sterile pipette tip to create a "scratch" or cell-free gap in the monolayer.

-

Treatment and Imaging: Wash the wells to remove detached cells and replace the medium with fresh medium containing various concentrations of this compound. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is nearly closed.

-

Data Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the percentage of wound closure for each condition.

Tube Formation Assay for Angiogenesis

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.

Protocol:

-

Plate Coating: Coat the wells of a multi-well plate with Matrigel and allow it to polymerize at 37°C.

-

Cell Seeding and Treatment: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in medium containing different concentrations of this compound.

-

Incubation and Imaging: Incubate the plate at 37°C for 4-18 hours. Monitor the formation of tube-like structures using a microscope and capture images.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.

Conclusion

This compound is a specific and potent inhibitor of MMP-2 and MMP-9, making it a valuable research tool for studying cancer cell invasion, migration, and angiogenesis. The protocols outlined in these application notes provide a robust framework for researchers to assess the in vitro activity of this compound and to further investigate its therapeutic potential. Consistent and reproducible data can be generated by carefully following these methodologies.

References

- 1. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. A phase I pharmacokinetic and pharmacodynamic study of s-3304, a novel matrix metalloproteinase inhibitor, in patients with advanced and refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In vitro modulation of MMP-2 and MMP-9 in pediatric human sarcoma cell lines by cytokines, inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-3304 in In Vivo Mouse Xenograft Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the matrix metalloproteinase (MMP) inhibitor, S-3304, for its potential application in in vivo mouse xenograft studies. This document includes details on its mechanism of action, available preclinical data, and detailed protocols for conducting xenograft experiments.

Introduction

S-3304 is an orally active, non-cytotoxic small molecule that functions as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9).[1] These enzymes are key mediators in the degradation of the extracellular matrix, a process crucial for tumor growth, invasion, angiogenesis, and metastasis.[1] Preclinical studies have indicated that S-3304 possesses anti-angiogenic and anti-metastatic properties and has been shown to prolong survival in mouse xenograft models.[1][2]

Mechanism of Action

S-3304 exerts its anti-tumor effects by specifically targeting and inhibiting the enzymatic activity of MMP-2 and MMP-9. These gelatinases play a critical role in the breakdown of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, S-3304 is proposed to interfere with several key processes in cancer progression:

-

Inhibition of Angiogenesis: By preventing the degradation of the extracellular matrix, S-3304 can inhibit the formation of new blood vessels that are essential for tumor growth.[1]

-

Prevention of Tumor Invasion and Metastasis: The integrity of the basement membrane is a critical barrier to tumor cell invasion. By inhibiting MMP-2 and MMP-9, S-3304 helps maintain this barrier, thereby reducing the potential for local invasion and distant metastasis.[1]

Signaling Pathway

Caption: Mechanism of action of S-3304.

Preclinical Data

| Parameter | Description | Reference |

| Drug | S-3304 | [1] |

| Mouse Model | Not Specified for Xenograft | [1][2] |

| Tumor Type | Lewis Murine Lung Carcinoma, C-1H Human Colon Cancer | [1] |

| Administration Route | Oral | [1] |

| Dosage Range | 20 - 200 mg/kg | [1] |

| Observed Effects | Inhibition of angiogenesis, Potent inhibition of metastatic lung colonization and liver metastasis. | [1] |

| Tumor Growth Inhibition Data | Not Available | - |

Experimental Protocols

The following are detailed protocols for a typical in vivo mouse xenograft study designed to evaluate the efficacy of S-3304. These are generalized protocols and may require optimization based on the specific tumor cell line and mouse strain used.

Cell Culture and Preparation

-

Cell Line Selection: Choose a human cancer cell line known to express MMP-2 and MMP-9.

-

Cell Culture: Culture the selected cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach using trypsin-EDTA.

-

Cell Counting and Viability: Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in sterile PBS or serum-free medium. Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The viability should be >95%.

-

Preparation for Injection: Adjust the cell concentration to the desired density for injection (typically 1 x 10⁶ to 10 x 10⁶ cells per 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel may be necessary to promote tumor establishment. Keep the cell suspension on ice until injection.

Mouse Xenograft Model Establishment

-

Animal Model: Use immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old.

-

Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the experiment.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

-

Shave and disinfect the injection site (typically the flank).

-

Subcutaneously inject the prepared cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

-

-

Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

S-3304 Administration

-

Drug Preparation: Prepare S-3304 in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose). The formulation should be prepared fresh daily.

-

Dosing:

-

Based on the anti-angiogenic and anti-metastatic studies, a starting dosage range of 20-200 mg/kg can be considered.[1] A dose-escalation study is recommended to determine the optimal therapeutic dose with minimal toxicity.

-

Administer the prepared S-3304 solution or suspension to the mice in the treatment group via oral gavage once or twice daily.

-

The control group should receive the vehicle only.

-

-

Treatment Duration: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.

Efficacy Evaluation and Endpoint

-

Tumor Growth Measurement: Continue to measure tumor volume and body weight 2-3 times per week throughout the study.

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

-

-

Endpoint: Euthanize the mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant distress or weight loss (>20%).

-

Tissue Collection: At the end of the study, tumors and other relevant tissues can be harvested for further analysis (e.g., histology, immunohistochemistry, or Western blotting to assess MMP-2/9 expression and activity).

Experimental Workflow Diagram

Caption: Experimental workflow for a mouse xenograft study.

References

Application Notes and Protocols for S-3304 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-3304 is a potent and specific, orally active, noncytotoxic inhibitor of matrix metalloproteinases (MMPs), with primary activity against MMP-2 (Gelatinase A) and MMP-9 (Gelatinase B).[1][2][3] These enzymes are critical mediators of extracellular matrix (ECM) degradation and are implicated in various pathological processes, including tumor invasion, metastasis, and angiogenesis.[1][3] S-3304, a d-tryptophan derivative, has shown potential in preclinical and clinical settings for its antiangiogenic and antimetastatic properties.[1][3] These application notes provide a comprehensive guide for the preparation and use of S-3304 in cell-based assays to evaluate its efficacy and mechanism of action.

Mechanism of Action

S-3304 exerts its inhibitory effects by targeting the catalytic activity of MMP-2 and MMP-9. These zinc-dependent endopeptidases are key to the degradation of type IV collagen, a major component of the basement membrane. By inhibiting these MMPs, S-3304 can prevent the breakdown of the ECM, thereby hindering cancer cell invasion and migration.

Data Presentation

| Cell Line | Cancer Type | Assay Type | IC50 of S-3304 (µM) | Notes |

| e.g., HT-1080 | Fibrosarcoma | Gelatin Zymography | [Insert experimental value] | Known to secrete high levels of MMP-9. |

| e.g., MDA-MB-231 | Breast Cancer | Invasion Assay (Boyden Chamber) | [Insert experimental value] | Invasive breast cancer cell line. |

| e.g., U-87 MG | Glioblastoma | Cell Viability (MTT/XTT) | [Insert experimental value] | Assess cytotoxic or cytostatic effects. |

| [Insert Cell Line] | [Insert Cancer Type] | [Insert Assay Type] | [Insert experimental value] | [Insert relevant notes] |

Experimental Protocols

Preparation of S-3304 Stock Solution

The solubility of S-3304 in aqueous solutions is low. Therefore, a stock solution in an organic solvent is required.

Materials:

-

S-3304 powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the S-3304 vial to equilibrate to room temperature before opening.

-

Prepare a high-concentration stock solution (e.g., 10 mM) of S-3304 in 100% DMSO.

-

Ensure complete dissolution by vortexing or brief sonication.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) should be included in all experiments.

Gelatin Zymography Assay for MMP-2 and MMP-9 Activity

This protocol allows for the detection of the gelatinolytic activity of MMP-2 and MMP-9 secreted by cells into the culture medium.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Serum-free cell culture medium

-

S-3304 stock solution

-

Phosphate-buffered saline (PBS)

-

Zymogram sample buffer (non-reducing)

-

Polyacrylamide gels (10%) copolymerized with 0.1% gelatin

-

Tris-Glycine SDS running buffer

-

Zymogram renaturing buffer (containing Triton X-100)

-

Zymogram developing buffer (containing Tris-HCl, CaCl2, and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells in a 6-well plate or T-25 flask and allow them to adhere and reach 70-80% confluency in complete medium.

-

Wash the cells twice with serum-free medium.

-

Incubate the cells in serum-free medium containing various concentrations of S-3304 (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 24-48 hours.

-

-

Sample Preparation:

-

Collect the conditioned medium from each well.

-

Centrifuge the conditioned medium to pellet any detached cells and debris.

-

Determine the protein concentration of the supernatant.

-

Mix equal amounts of protein from each sample with non-reducing zymogram sample buffer. Do not heat the samples.

-

-

Electrophoresis:

-

Load the samples onto the gelatin-containing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 120 V) until the dye front reaches the bottom.

-

-

Enzyme Renaturation and Development:

-

Carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation.

-

Incubate the gel in zymogram developing buffer overnight at 37°C.

-

-

Staining and Visualization:

-

Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.

-

Destain the gel until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

-

-

Quantification:

-

Image the gel and quantify the band intensities using densitometry software (e.g., ImageJ).

-

Visualizations

Signaling Pathway of MMP-2 and MMP-9 Inhibition

Caption: S-3304 inhibits the activity of MMP-2 and MMP-9, preventing ECM degradation.

Experimental Workflow for S-3304 in a Cell-Based Assay

Caption: Workflow for evaluating S-3304's effect on cancer cells in vitro.

References

Application Notes and Protocols for Film In Situ Zymography (FIZ) in S-3304 Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Film In Situ Zymography (FIZ) to assess the pharmacodynamics of S-3304, a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) and MMP-9.

Introduction to S-3304 and the Role of FIZ

S-3304 is an orally active, non-cytotoxic small molecule inhibitor targeting MMP-2 and MMP-9, enzymes that play a critical role in tumor invasion, metastasis, and angiogenesis through the degradation of the extracellular matrix.[1][2][3] The pharmacodynamic (PD) activity of S-3304, specifically its ability to inhibit MMP activity within the tumor microenvironment, can be effectively visualized and quantified using Film In Situ Zymography (FIZ).

FIZ is a powerful technique that provides spatial and quantitative information on proteolytic activity directly within tissue sections.[4] Unlike traditional methods like immunohistochemistry, which detects the presence of the enzyme protein, FIZ specifically measures the functional enzyme activity.[4] This makes it an invaluable tool in preclinical and clinical studies to confirm target engagement and to determine the effective biological dose of MMP inhibitors like S-3304.[1][3]

Principle of Film In Situ Zymography (FIZ)

The FIZ technique involves placing a frozen tissue section onto a polyester film coated with a thin, uniform layer of gelatin, the primary substrate for MMP-2 and MMP-9.[4] The section is incubated at 37°C, allowing the MMPs present in the tissue to digest the gelatin film. After incubation, the film is stained, revealing areas of gelatinolysis as clear, unstained zones against a stained background. The size and intensity of these unstained areas are proportional to the level of MMP activity.[4] By comparing tissue sections from treated and untreated subjects, the degree of MMP inhibition by S-3304 can be quantified.

Application of FIZ in S-3304 Clinical Trials

A phase I clinical trial of S-3304 in patients with advanced solid tumors successfully employed FIZ to demonstrate the intratumoral MMP inhibitory activity of the drug.[1][3] Paired tumor biopsies were taken before and after treatment with S-3304, and FIZ was used as a biomarker to assess the drug's effect.[1][3]

Quantitative Pharmacodynamic Data

The study demonstrated a dose-dependent inhibition of MMP activity in tumor biopsies. The following table summarizes the mean inhibition of MMP activity at different dose levels of S-3304 administered twice daily (BID).

| Dose Level (DL) | S-3304 Dose (mg BID) | Mean Inhibition of MMP Activity (%) |

| DL1 | 800 | Strong Inhibition |

| DL2 | 1600 | Strong Inhibition |

| DL3 | 2400 | Strong Inhibition |

| DL4 | 3200 | Variable Inhibition* |

*Note: The negative mean inhibitory activity calculated for DL4 was due to one patient with a significant increase in MMP activity.[1][3] Overall, 17 out of 18 patients showed inhibition of MMP activity after S-3304 administration.[1][3]

Experimental Protocols

The following are detailed protocols for performing FIZ to assess the pharmacodynamics of S-3304.

Protocol 1: Preparation of Gelatin-Coated Films

This protocol describes the preparation of the gelatin-coated polyester films used as the substrate in FIZ.

Materials:

-

Polyester film (e.g., Mylar®)

-

Gelatin from porcine skin (Type A)

-

Biebrich Scarlet stain

-

Distilled water

-

Incubation buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM CaCl2, 0.2 mM NaN3)

-

Staining solution (0.25% w/v Biebrich Scarlet in 50% methanol, 10% acetic acid)

-

Destaining solution (50% methanol, 10% acetic acid)

Procedure:

-

Film Preparation: Cut the polyester film into slides of a standard size (e.g., 25 x 75 mm).

-

Gelatin Solution Preparation: Prepare a 1% (w/v) gelatin solution by dissolving gelatin in distilled water at 60°C.

-

Coating the Film: Dip the polyester slides into the warm gelatin solution for 10-15 seconds.

-

Drying: Carefully remove the slides and allow them to air dry in a vertical position in a dust-free environment at room temperature. A thin, uniform gelatin layer should form.

-

Storage: Store the prepared gelatin-coated films at 4°C until use.

Protocol 2: Film In Situ Zymography (FIZ) Procedure

This protocol details the steps for performing FIZ on frozen tumor biopsy sections.

Materials:

-

Gelatin-coated films (from Protocol 1)

-

Frozen tumor tissue sections (5-10 µm thick) mounted on standard glass slides

-

Incubation buffer (as above)

-

Staining and destaining solutions (as above)

-

Microscope with a digital camera

-

Image analysis software (e.g., ImageJ, FIJI)

Procedure:

-

Tissue Section Preparation: Obtain paired frozen tumor biopsies (pre- and post-S-3304 treatment). Cut 5-10 µm thick sections using a cryostat and mount them on glass slides.

-